7-Methoxychroman-4-ol can be derived from natural sources such as various plant extracts, where chroman derivatives are often found. Its classification as a chroman derivative places it among compounds that exhibit diverse biological activities, making it a subject of ongoing research in medicinal chemistry.
The synthesis of 7-Methoxychroman-4-ol typically involves cyclization reactions of appropriate precursors. A common method includes the cyclization of 2-hydroxyacetophenone derivatives with methoxy-substituted benzaldehydes in the presence of a base, such as sodium hydroxide. The reaction is usually conducted in organic solvents like ethanol or methanol at elevated temperatures.
For industrial applications, similar synthetic routes are employed but on a larger scale, utilizing continuous flow reactors to enhance yield and purity. Catalysts and advanced purification methods are also implemented to achieve high-quality products.
7-Methoxychroman-4-ol has a distinct molecular structure characterized by:
The molecular structure can be confirmed using various spectroscopic techniques:
7-Methoxychroman-4-ol undergoes several significant chemical reactions:
The mechanism of action for 7-Methoxychroman-4-ol involves its interaction with various molecular targets:
The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
7-Methoxychroman-4-ol has diverse applications across several scientific fields:
The compound designated as 7-Methoxychroman-4-ol follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its Preferred IUPAC Name (PIN) is 7-methoxy-3,4-dihydro-2H-chromen-4-ol, which adheres to the hierarchical rules for functional group seniority and ring numbering. The chroman scaffold is prioritized as the parent structure, with the hydroxyl group at position 4 receiving suffix status (-ol) due to its higher precedence over the methoxy substituent at position 7, which is designated as a prefix (7-methoxy-). This naming reflects the oxygen-containing heterocyclic system where the oxygen atom is part of the pyran ring fused to a benzene moiety [2] [4] [5].
Table 1: Nomenclature Variations for 7-Methoxychroman-4-ol
System | Name | Remarks |
---|---|---|
IUPAC PIN | 7-methoxy-3,4-dihydro-2H-chromen-4-ol | Emphasizes unsaturation reduction (dihydro) |
Alternative IUPAC | 7-methoxychroman-4-ol | Trivialized chroman root accepted |
Common Name | 4-Hydroxy-7-methoxychroman | Reverses substituent order; non-systematic |
The numbering initiates at the pyran oxygen (position 1), proceeding to the fused benzene ring, with carbon atoms 2, 3, and 4 completing the heterocycle. Position 4 bears the hydroxyl group, while position 7 on the benzo ring hosts the methoxy substituent. This aligns with IUPAC Rule P-63.1.1 for fused ring systems, where heteroatoms receive lowest locants [3] [4].
The molecular formula C₁₀H₁₂O₃ (molecular weight: 180.20 g/mol) implies a monocyclic benzopyran derivative with one degree of unsaturation from the fused aromatic system. Key structural features include:
Stereochemistry at C4 is pivotal due to tetrahedral geometry. The hydroxyl and hydrogen substituents at C4 generate a stereogenic center, yielding enantiomers (R)- and (S)-7-methoxychroman-4-ol. The Cahn-Ingold-Prelog (CIP) rules assign absolute configuration: Under IUPAC conventions, the S-enantiomer denotes counterclockwise decrement of priority when the C4-H bond is oriented away from the observer. Substituent priorities are:
Table 2: Atomic Composition and Bonding
Atom Position | Bond Environment | Hybridization |
---|---|---|
C4 (chiral) | Bonded to -OH, -H, C3, C10 | sp³ |
O7 (methoxy) | Bonded to C7 (aromatic), CH₃ | sp³ (ether) |
O (C4 hydroxyl) | Bonded to C4 | sp³ |
Pyran oxygen | Bonded to C2, C9 (ring fusion) | sp³ |
Stereochemical purity significantly influences physicochemical properties. The S-enantiomer exhibits distinct optical rotation ([α]D) and crystallographic packing compared to its R-counterpart [5].
X-ray crystallography provides unambiguous confirmation of molecular conformation and solid-state packing. For 7-Methoxychroman-4-ol, single-crystal X-ray diffraction (SC-XRD) reveals:
Challenges in crystallizing flexible molecules are mitigated via co-crystallization techniques using "chaperone" agents (e.g., tetraaryladamantanes). These enhance crystal lattice stability through π-stacking or van der Waals interactions, enabling high-resolution (<2.0 Å) structure determination. For racemic mixtures, chiral HPLC separates enantiomers prior to crystallography, allowing absolute configuration assignment via anomalous dispersion methods [5] [6].
Table 3: Representative Crystallographic Parameters
Parameter | Value (S-Enantiomer) | Remarks |
---|---|---|
Crystal System | Orthorhombic | Common for chiral heterocycles |
Space Group | P2₁2₁2₁ | Chiral, non-centrosymmetric |
Unit Cell (a,b,c) | Dependent on co-crystal chaperone | Adamantane chaperones expand cell |
Resolution Limit | ≤1.70 Å | Sufficient for H-atom placement |
R-factor | <0.05 | High precision |
Hydrogen bonding networks dominate solid-state packing, with O-H···O interactions between C4-OH and methoxy oxygen or pyran oxygen of adjacent molecules [5] [7].
7-Methoxychroman-4-ol shares core features with chroman pharmacophores but exhibits distinct electronic and steric properties relative to derivatives. Key comparisons include:
Chroman-4-one Analogues: Replacing C4-OH with carbonyl yields 7-methoxychroman-4-one. This modification eliminates chirality and introduces planarity near C4, altering hydrogen-bonding capacity from donor (OH) to acceptor (C=O). Crystallographic studies show chroman-4-ones adopt flatter ring conformations versus chroman-4-ols [5] [7].
Flavanones (e.g., 6-Methoxychroman-4-one): Differ in benzo-ring substitution (C6 vs. C7). Flavanones exhibit extended π-conjugation between the benzo ring and carbonyl, absent in saturated chroman-4-ols. X-ray structures reveal flavanones bind protein targets (e.g., pteridine reductase) via carbonyl interactions, whereas chroman-4-ols engage through hydroxyl hydrogen bonding [7].
Synthetic Chroman Scaffolds: Derivatives like 7-methoxy-2,2-dimethylchroman-4-ol introduce steric hindrance at C2, restricting ring flexibility. Crystallographic data indicate gem-dimethyl groups at C2 increase dihedral angles between pyran and benzene rings by ~15°, reducing coplanarity [5].
Table 4: Structural Comparison with Key Chroman Derivatives
Derivative | Core Structure | Chirality at C4 | Key Crystallographic Feature |
---|---|---|---|
7-Methoxychroman-4-ol | 4-Hydroxy | Yes (S/R) | Half-chair pyran; O-H···O networks |
7-Methoxychroman-4-one | 4-Carbonyl | No | Envelope conformation; C=O···H bonds |
6-Methoxyflavanone | 4-Carbonyl, C6-subst. | No | Near-planar C2-C3 bond; π-stacking |
2,2-Dimethylchroman-4-ol | 4-Hydroxy, C2-quaternary | Yes | Distorted boat; hydrophobic packing |
Spectroscopic distinctions include:
These structural variations underpin divergent biochemical interactions and material properties, guiding targeted molecular design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: